molecular formula C20H17F3N2O3S B11460542 7,8-dimethoxy-3-thioxo-2-[4-(trifluoromethyl)phenyl]-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

7,8-dimethoxy-3-thioxo-2-[4-(trifluoromethyl)phenyl]-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one

Cat. No.: B11460542
M. Wt: 422.4 g/mol
InChI Key: DJJXVNREHOGACE-UHFFFAOYSA-N
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Description

7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE is a complex organic compound characterized by its unique structure, which includes methoxy groups, a sulfanylidene group, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, green chemistry principles might be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-DIMETHOXY-3-SULFANYLIDENE-2-[4-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,5H,10H,10AH-IMIDAZO[1,5-B]ISOQUINOLIN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Properties

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

7,8-dimethoxy-3-sulfanylidene-2-[4-(trifluoromethyl)phenyl]-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one

InChI

InChI=1S/C20H17F3N2O3S/c1-27-16-8-11-7-15-18(26)25(14-5-3-13(4-6-14)20(21,22)23)19(29)24(15)10-12(11)9-17(16)28-2/h3-6,8-9,15H,7,10H2,1-2H3

InChI Key

DJJXVNREHOGACE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=S)C4=CC=C(C=C4)C(F)(F)F)OC

Origin of Product

United States

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